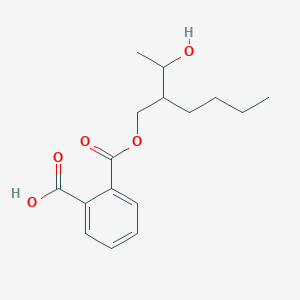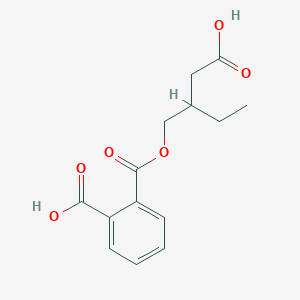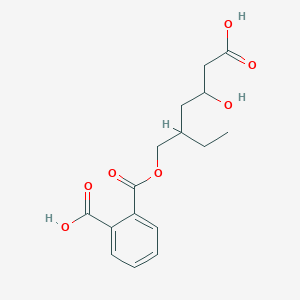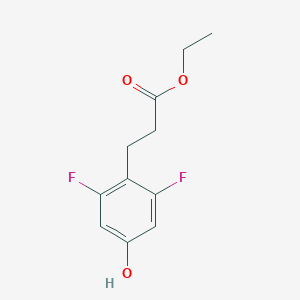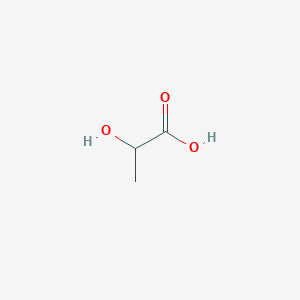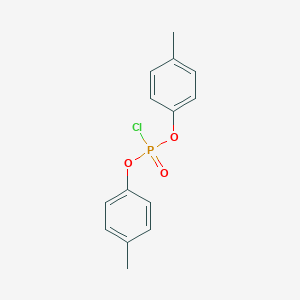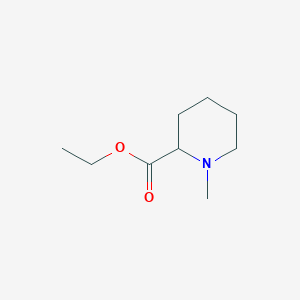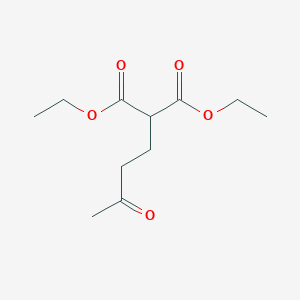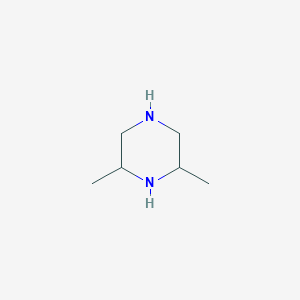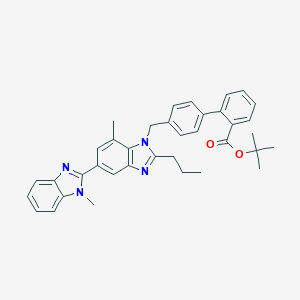
Telmisartan Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its benzimidazole core is known to interact with DNA and proteins, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzimidazole moiety is a common pharmacophore in many drugs, and modifications to this structure can lead to new treatments for various diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
Target of Action
Telmisartan Impurity B, also known as Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, is an impurity of Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the regulation of blood pressure .
Mode of Action
Telmisartan, and by extension, this compound, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, Telmisartan itself is known to have a long terminal half-life and a clearance of 0.15 L·kg-1·h-1 . These properties suggest that Telmisartan and its impurities may have prolonged effects in the body .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By inhibiting the action of angiotensin II, it causes vasodilation and decreases fluid volume . This can help manage conditions such as hypertension, diabetic nephropathy, and congestive heart failure .
Análisis Bioquímico
Biochemical Properties
Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .
Cellular Effects
Telmisartan, the parent compound, has been shown to have anti-inflammatory and antitumor effects . It has been suggested that the repression of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint may be implicated in the antitumor action of Telmisartan .
Molecular Mechanism
Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, inhibiting the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure .
Temporal Effects in Laboratory Settings
Telmisartan, the parent compound, has been shown to have long-term effects on blood pressure and insulin resistance .
Dosage Effects in Animal Models
Telmisartan, the parent compound, has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .
Metabolic Pathways
The metabolic pathways of Telmisartan Impurity B are not well-documented. Telmisartan, the parent compound, has been shown to interact with metabolic pathways. It is known to prevent adipogenesis and weight gain through activation of peroxisome proliferator-activated receptor (PPAR)-δ-dependent pathways in several tissues .
Transport and Distribution
Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Telmisartan, the parent compound, has been shown to affect the expression and localization of ZO-1 in endothelial cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Telmisartan: A similar compound with a benzimidazole core, used as an antihypertensive agent.
Benzimidazole Derivatives: Various derivatives with similar structures, used in different therapeutic areas.
Uniqueness
Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.
Propiedades
IUPAC Name |
tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOPWPNJFDIROE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
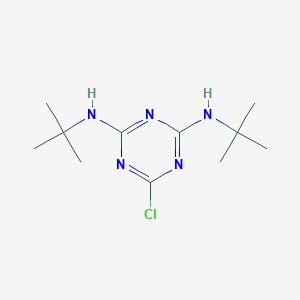
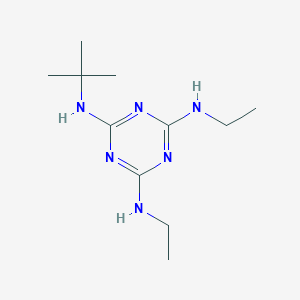
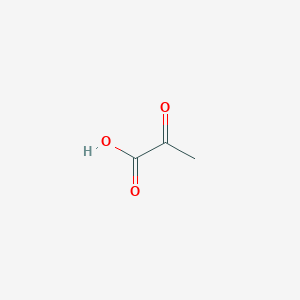
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
